molecular formula C6H3Br2NO B1293480 2,5-Dibromoisonicotinaldehyde CAS No. 959244-28-1

2,5-Dibromoisonicotinaldehyde

Cat. No.: B1293480
CAS No.: 959244-28-1
M. Wt: 264.9 g/mol
InChI Key: HCRBYBOKTOIPCM-UHFFFAOYSA-N
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Description

2,5-Dibromoisonicotinaldehyde is a chemical compound with the molecular formula C₆H₃Br₂NO. It is a derivative of isonicotinaldehyde, where two bromine atoms are substituted at the 2nd and 5th positions of the pyridine ring. This compound is known for its applications in various scientific research fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromoisonicotinaldehyde typically involves the bromination of isonicotinaldehyde. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in a solvent like acetic acid or chloroform under controlled temperature conditions to ensure selective bromination at the 2nd and 5th positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromoisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields carboxylic acids, reduction produces amines or alcohols, and substitution results in various substituted derivatives .

Scientific Research Applications

2,5-Dibromoisonicotinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromoisonicotinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromoisonicotinaldehyde is unique due to the presence of both bromine atoms and an aldehyde group, which confer distinct reactivity and functional properties. This combination makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2,5-dibromopyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRBYBOKTOIPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649913
Record name 2,5-Dibromopyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959244-28-1
Record name 2,5-Dibromopyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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